5-cyanopentanamide
Overview
Description
Pentanamide, 5-cyano-: is an organic compound with the molecular formula C6H10N2O . It is a derivative of pentanamide, where a cyano group is attached to the fifth carbon atom. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyanoacetylation of Amines: One of the common methods involves the reaction of amines with alkyl cyanoacetates.
Direct Treatment: Another method involves the direct treatment of substituted aryl or heteryl amines with methyl cyanoacetate at room temperature or elevated temperatures.
Industrial Production Methods: The industrial production of pentanamide, 5-cyano- typically involves large-scale cyanoacetylation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pentanamide, 5-cyano- can undergo oxidation reactions, where the cyano group can be converted to other functional groups like carboxylic acids.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: It can participate in substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkoxides.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Primary amines.
Substitution Products: Various substituted amides.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of new materials with specific properties.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential use in drug development due to its unique chemical properties.
Industry:
Polymer Production: Used as a precursor in the synthesis of polymers like nylon 66.
Mechanism of Action
The mechanism of action of pentanamide, 5-cyano- involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, leading to the formation of new bonds and the modification of existing molecular structures. This reactivity makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Pentanamide: The parent compound without the cyano group.
3-Cyano-4-amino-1,2,5-oxadiazole-2-oxide: Another compound with a cyano group, used in high-energy materials.
Uniqueness: Pentanamide, 5-cyano- is unique due to its specific reactivity and the presence of both amide and cyano functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications.
Properties
IUPAC Name |
5-cyanopentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-5-3-1-2-4-6(8)9/h1-4H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUDGZXKOFPLBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074730 | |
Record name | Pentanamide, 5-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2304-58-7 | |
Record name | 5-Cyanopentanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2304-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentanamide, 5-cyano- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanamide, 5-cyano- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentanamide, 5-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-cyanopentanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Q1: What is the significance of modifying the enzyme nitrile hydratase in the context of 5-cyanopentanamide production?
A: Nitrile hydratase (NHase) is an enzyme capable of converting nitriles to their corresponding amides. In the case of this compound, it can be produced through the enzymatic hydration of adiponitrile, a reaction catalyzed by NHase []. The research paper highlights efforts to enhance the efficiency of this process by modifying the NHase derived from Rhodococcus erythropolis CCM2595 (ReNHase). By introducing a specific mutation (G196Y) in the enzyme's structure, the researchers were able to increase its affinity for adiponitrile, leading to a more efficient production of this compound []. This modification has implications for improving the industrial production of this valuable compound.
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